Cas no 61266-71-5 ((2-methyloxetan-2-yl)methanol)

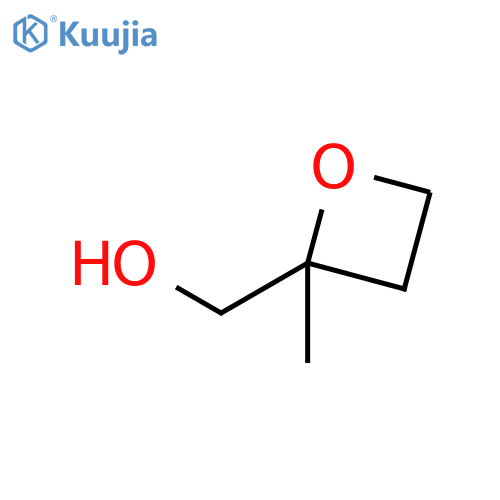

(2-methyloxetan-2-yl)methanol structure

商品名:(2-methyloxetan-2-yl)methanol

(2-methyloxetan-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-Oxetanemethanol, 2-methyl-

- (2-Methyloxetan-2-yl)methanol

- 2-methyl-2-hydroxymethyloxetane

- 3-methyl-3-oxetanmethanol

- AC1MZJ1C

- CTK2E3753

- HT813

- I14-20468

- SureCN2810066

- FT-0769300

- MFCD31926888

- DTXSID00397841

- 61266-71-5

- SCHEMBL2810066

- CS-0183569

- AKOS006273848

- SY344606

- EN300-2517107

- MFCD00078302

- SY076476

- AMY5672

- SY344605

- MFCD31926887

- AS-46485

- CS1015

- (S)-(2-Methyloxetan-2-yl)methanol

- DB-003291

- (2-methyloxetan-2-yl)methanol

-

- MDL: MFCD00078302

- インチ: InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3

- InChIKey: SHSBMPDSSWZEPU-UHFFFAOYSA-N

- ほほえんだ: CC1(CO)CCO1

計算された属性

- せいみつぶんしりょう: 102.0681

- どういたいしつりょう: 102.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 72.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.46

(2-methyloxetan-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1332-1G |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 1g |

¥ 4,798.00 | 2023-04-03 | |

| eNovation Chemicals LLC | D623226-1G |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 1g |

$900 | 2024-07-21 | |

| eNovation Chemicals LLC | D623226-10G |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 10g |

$4510 | 2024-07-21 | |

| Alichem | A449042265-1g |

(2-Methyloxetan-2-yl)methanol |

61266-71-5 | 95% | 1g |

$1318.68 | 2023-09-01 | |

| TRC | B497180-2.5mg |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D623226-100mg |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 100mg |

$235 | 2024-07-21 | |

| eNovation Chemicals LLC | D623226-250MG |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 250mg |

$360 | 2024-07-21 | |

| eNovation Chemicals LLC | D623226-500MG |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 97% | 500mg |

$600 | 2024-07-21 | |

| Chemenu | CM283962-100mg |

(2-Methyloxetan-2-yl)methanol |

61266-71-5 | 95% | 100mg |

$*** | 2023-05-30 | |

| Enamine | EN300-2517107-1.0g |

(2-methyloxetan-2-yl)methanol |

61266-71-5 | 95% | 1.0g |

$785.0 | 2024-06-19 |

(2-methyloxetan-2-yl)methanol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

61266-71-5 ((2-methyloxetan-2-yl)methanol) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61266-71-5)(2-methyloxetan-2-yl)methanol

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):188.0/302.0/752.0/2257.0